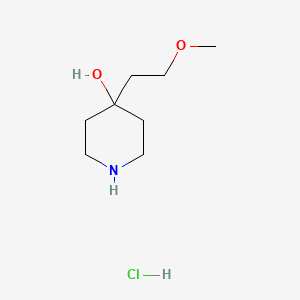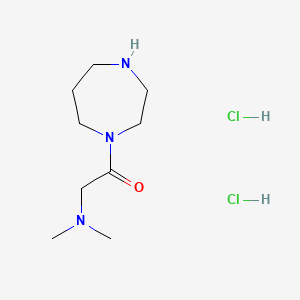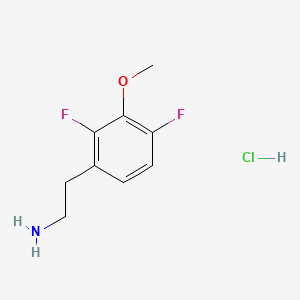![molecular formula C7H10ClFN2O B13465826 2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)
2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride is a chemical compound that features a fluorinated pyridine ring attached to an ethanamine moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoropyridine and 2-chloroethanol.
Ether Formation: The 2-fluoropyridine undergoes a nucleophilic substitution reaction with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-[(2-fluoropyridin-3-yl)oxy]ethanol.
Amination: The hydroxyl group of 2-[(2-fluoropyridin-3-yl)oxy]ethanol is then converted to an amine group using reagents like thionyl chloride followed by ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to yield the hydrochloride salt of 2-[(2-fluoropyridin-3-yl)oxy]ethan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated pyridine ring enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoropyridin-3-yl)ethan-1-amine
- 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride is unique due to its ether linkage, which imparts distinct chemical and physical properties compared to other similar compounds. This linkage can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C7H10ClFN2O |
|---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
2-(2-fluoropyridin-3-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2O.ClH/c8-7-6(11-5-3-9)2-1-4-10-7;/h1-2,4H,3,5,9H2;1H |
InChI Key |
WGMWZAFJZSFUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)OCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)

![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)


![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
amine hydrochloride](/img/structure/B13465782.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
![1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13465794.png)

amine hydrochloride](/img/structure/B13465816.png)
![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
![3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13465823.png)
